Dipyanone
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Overview
Description
Dipyanone is an opioid analgesic that has been sold as a designer drug. It was first identified in Germany in 2021 . This compound is closely related to medically used drugs such as methadone, dipipanone, and phenadoxone, but it is slightly less potent . It is classified as a novel opioid and has been reported to cause psychoactive effects similar to heroin, fentanyl, and other opioids .
Preparation Methods
The synthesis of dipyanone involves several steps, including the formation of the core structure and the addition of functional groups. The specific synthetic routes and reaction conditions for this compound are not widely published, but it is known that the compound can be synthesized using standard organic chemistry techniques
Chemical Reactions Analysis
Dipyanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dipyanone has been studied for its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, this compound is used as a reference standard for analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . In biology and medicine, this compound is studied for its pharmacological properties, including its interaction with the μ-opioid receptor and its potential as an analgesic . Additionally, this compound has been used in forensic toxicology to identify and quantify novel synthetic opioids in biological specimens .
Mechanism of Action
Dipyanone exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation . Upon binding to the receptor, this compound activates intracellular signaling pathways that result in analgesia and euphoria . The molecular targets and pathways involved in this compound’s mechanism of action are similar to those of other opioids, such as methadone and fentanyl .
Comparison with Similar Compounds
Dipyanone is structurally similar to other synthetic opioids, such as methadone, dipipanone, and phenadoxone . Compared to methadone, this compound is slightly less potent but exhibits similar pharmacological effects . Desmethylmoramide and acetoxymethylketobemidone are other synthetic opioids that are structurally related to this compound . While this compound has a higher potency than desmethylmoramide, it is less potent than acetoxymethylketobemidone . The uniqueness of this compound lies in its specific structural modifications, which contribute to its distinct pharmacological profile .
Properties
CAS No. |
60996-94-3 |
---|---|
Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one |
InChI |
InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3 |
InChI Key |
LJIUPFDRFKFNJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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